molecular formula C42H38O20 B3427834 Sennosides CAS No. 62211-03-4

Sennosides

Cat. No. B3427834
CAS RN: 62211-03-4
M. Wt: 862.7 g/mol
InChI Key: IPQVTOJGNYVQEO-UHFFFAOYSA-N
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Description

Sennosides are used to treat constipation and may also be used to clean out the intestines before a bowel examination or surgery . They are known as stimulant laxatives and work by keeping water in the intestines, which causes movement of the intestines .


Synthesis Analysis

The total amount of the value-determining dianthranoids in Sennosides was quantified using band-selective HSQC and the cross correlations of the characteristic 10–10’ bonds .


Molecular Structure Analysis

A two-dimensional qNMR method was established for the determination of sennosides . The method was not only fast but also specific and stability indicating .


Physical And Chemical Properties Analysis

Sennoside A has some physicochemical properties of LogP: 1.88, molecular formula: C42H38O20, molecular weight: 862.7, melting point: 200–203°C, sparingly soluble in MeOH, insoluble in water, and low bioavailability .

Scientific Research Applications

Toxicology and Safety Profile

Research has critically evaluated the safety profile of sennosides, addressing concerns related to their chronic use, genotoxicity, and carcinogenicity. One study highlighted the low toxicity of sennosides in rats and classified their genotoxic activity as weak, establishing that there is no convincing evidence linking chronic use of senna extracts to gastrointestinal tumors, colorectal cancer, or significant genotoxic risk in patients (Morales et al., 2009).

Mechanism of Action

Understanding the mechanism of action of sennosides has been a significant area of research. Studies suggest that sennosides exert their laxative effect through the active metabolite rhein anthrone, which interacts with immune cells in the colon. This interaction underpins the laxative activity, providing a basis for the therapeutic use of sennosides (Lemli, 1995).

Quality Assurance and Pharmacopeia Standards

Comparative studies have reviewed and analyzed the acceptance criteria for senna and its preparations across different pharmacopeias. This research aimed to ensure the quality and safety of senna products by comparing specifications, identification tests, and contamination tests for senna parts and preparations, suggesting an approach for extracting relevant data to prepare licensed herbal products (Khodaie et al., 2021).

Genus Senna: Traditional Uses, Phytochemistry, and Pharmacology

A comprehensive review of the genus Senna within the family of Fabaceae has been conducted to explore its traditional uses, botany, phytochemistry, pharmacology, and toxicology. This review highlights the antimicrobial, anti-inflammatory, antidiabetic, and other pharmacological activities of Senna species, underlining the importance of further research to identify active metabolites responsible for these effects (Oladeji et al., 2021).

properties

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859118
Record name 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen.
Record name Sennosides
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sennoside

CAS RN

517-43-1, 81-27-6, 85085-71-8
Record name Sennoside
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sennoside A
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sennoside [JAN]
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Record name Sennosides
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Sennoside A
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Record name Senna, Cassia obovata, ext.
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Record name 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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